3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid
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Overview
Description
“3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid” is a complex organic compound. It is related to the class of compounds known as fluorenylmethoxycarbonyl (Fmoc) amino acids . Fmoc amino acids are commonly used in solid-phase peptide synthesis.
Molecular Structure Analysis
The molecular structure of this compound is complex, with the fluorenylmethoxycarbonyl (Fmoc) group attached to a pyrrolidine ring, which is further attached to a propanoic acid group . The exact structure would require more specific information or advanced analytical techniques to determine.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It’s known that it’s a solid , but further properties like melting point, boiling point, solubility, etc., are not specified.Scientific Research Applications
Peptide Synthesis and Protection
The Fmoc group is extensively used to protect hydroxy-groups during peptide synthesis, showcasing its compatibility with a variety of acid- and base-labile protecting groups. It can be conveniently removed without affecting other sensitive groups, illustrating its pivotal role in complex organic syntheses (Gioeli & Chattopadhyaya, 1982).
Material Science
In material science, Fmoc-based molecules have been used to synthesize new diphenylfluorene-based aromatic polyamides, which are noted for their solubility in organic solvents, high glass transition temperatures, and thermal stability. These characteristics make them suitable for creating transparent, flexible, and tough films, indicating their potential for advanced material applications (Hsiao, Yang, & Lin, 1999).
Sensor Development
Fmoc-derivatives have also been explored in sensor development, particularly as chemosensors for selective detection. For instance, a pyrrolidine constrained bipyridyl-dansyl click fluoroionophore synthesized through click chemistry serves as a selective ratiometric and colorimetric chemosensor for Al(3+), highlighting the use of Fmoc-based compounds in developing novel sensing mechanisms for specific ions (Maity & Govindaraju, 2010).
Photophysics and Bioimaging
Additionally, Fmoc-based fluorene derivatives have been studied for their linear photophysical characterization, two-photon absorption properties, and application in bioimaging. These studies demonstrate the compounds' high fluorescence quantum yield, strong aggregation in water, and efficient two-photon-induced fluorescence, making them attractive for integrin imaging and highlighting their potential in biomedical research (Morales et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)10-9-15-11-12-23(13-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXAXVGBIUAVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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